3,5-Bibromo-2,6-difluorobenzaldehyde
Overview
Description
3,5-Bibromo-2,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H2Br2F2O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and those at positions 2 and 6 are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bibromo-2,6-difluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the following steps:
Bromination: Benzaldehyde is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the 3 and 5 positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2) to replace the hydrogen atoms at the 2 and 6 positions with fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Bibromo-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Substitution: Products with different functional groups replacing the bromine or fluorine atoms.
Oxidation: 3,5-Bibromo-2,6-difluorobenzoic acid.
Reduction: 3,5-Bibromo-2,6-difluorobenzyl alcohol.
Scientific Research Applications
3,5-Bibromo-2,6-difluorobenzaldehyde is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Bibromo-2,6-difluorobenzaldehyde depends on its interaction with specific molecular targets. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and the pathways they regulate. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2,6-difluorobenzene
- 3,5-Dibromo-2,6-difluorobenzoic acid
- 3,5-Dibromo-2,6-difluorobenzyl alcohol
Uniqueness
3,5-Bibromo-2,6-difluorobenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-dibromo-2,6-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F2O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRYHJAZAXUNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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